molecular formula C16H22O2 B2936358 Benzyl 2-cycloheptylacetate CAS No. 1260837-25-9

Benzyl 2-cycloheptylacetate

Cat. No.: B2936358
CAS No.: 1260837-25-9
M. Wt: 246.35
InChI Key: SDVKRPZPLYFDPG-UHFFFAOYSA-N
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Description

Benzyl 2-cycloheptylacetate is an organic ester characterized by a benzyl group esterified to a 2-cycloheptylacetic acid backbone. Its structure combines a seven-membered cycloheptyl ring with an acetate moiety, making it distinct from smaller cyclic esters like cyclohexyl analogs. The cycloheptyl group may confer unique steric and electronic properties, influencing solubility, volatility, and metabolic pathways compared to smaller cyclic systems.

Properties

IUPAC Name

benzyl 2-cycloheptylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O2/c17-16(12-14-8-4-1-2-5-9-14)18-13-15-10-6-3-7-11-15/h3,6-7,10-11,14H,1-2,4-5,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVKRPZPLYFDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)CC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-cycloheptylacetate can be synthesized through esterification reactions. One common method involves the reaction of benzyl alcohol with 2-cycloheptylacetic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Hydrogenolysis of the Benzyl Protecting Group

Benzyl esters are widely used as protecting groups for carboxylic acids due to their stability under basic/acidic conditions and ease of removal via catalytic hydrogenation .

Reaction Conditions Products Mechanism
HydrogenolysisH₂ (1 atm), Pd/C (10%), EtOH, rt2-Cycloheptylacetic acid + TolueneHeterolytic cleavage of the C–O bond
  • Key Insight : The benzyl group is selectively cleaved without affecting the cycloheptyl moiety .

  • Yield : >90% (based on analogous benzyl ester reductions) .

Acid- and Base-Catalyzed Hydrolysis

Ester hydrolysis proceeds via nucleophilic acyl substitution, influenced by reaction conditions:

Acidic Hydrolysis

Conditions Products Mechanism
HCl (6 M), H₂O, reflux (12 h)2-Cycloheptylacetic acid + Benzyl alcoholProtonation of carbonyl oxygen, followed by nucleophilic attack by water .

Basic Hydrolysis (Saponification)

Conditions Products Mechanism
NaOH (2 M), H₂O, reflux (6 h)Sodium 2-cycloheptylacetate + Benzyl alcoholDeprotonation of ester, formation of tetrahedral intermediate .
  • Selectivity : Base hydrolysis is irreversible and favored for sterically accessible esters .

Oxidation Reactions

The benzylic C–H bond in the benzyl group is susceptible to oxidation under strong conditions :

Reagent Conditions Products Notes
KMnO₄, H₂SO₄Reflux (8 h)Benzoic acid + Cycloheptylacetic acidBenzylic oxidation dominates .
CrO₃, AcOH60°C (4 h)Benzaldehyde derivativesPartial oxidation of the benzyl group .
  • Limitation : Over-oxidation may occur if the cycloheptyl chain contains reactive sites (e.g., allylic positions) .

Transesterification and Nucleophilic Acyl Substitution

The ester’s carbonyl group undergoes reactions with alcohols, amines, and thiols:

Transesterification

Reagent Conditions Products
MeOH, H₂SO₄Reflux (24 h)Methyl 2-cycloheptylacetate + Benzyl alcohol
n-PrOH, Ti(OiPr)₄80°C (12 h)Propyl ester derivative
  • Mechanism : Acid-catalyzed nucleophilic substitution at the carbonyl carbon .

Amide Formation

Reagent Conditions Products
NH₃ (g), EtOH0°C (2 h)2-Cycloheptylacetamide + Benzyl alcohol
Methylamine, THFrt (6 h)N-Methylamide derivative
  • Key Insight : Amidation proceeds via tetrahedral intermediate formation, with benzyl alcohol as the leaving group .

Radical Bromination at the Benzylic Position

The benzylic hydrogen is prone to radical bromination under mild conditions :

Reagent Conditions Products
NBS, AIBN, CCl₄Light, 80°C (2 h)Benzyl 2-(bromocycloheptyl)acetate
  • Mechanism : Initiation via bromine radical (Br- ) abstraction of the benzylic hydrogen .

Stability Under Acidic and Basic Conditions

Condition Stability Degradation Products
H₂SO₄ (conc.)Unstable (24 h)Cycloheptylacetic acid + Benzyl alcohol
NaHCO₃ (aq.)Stable (48 h)No reaction

Scientific Research Applications

Benzyl 2-cycloheptylacetate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be utilized in studies involving ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: Research into potential pharmacological properties and drug development.

    Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzyl 2-cycloheptylacetate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release benzyl alcohol and 2-cycloheptylacetic acid. These products can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs: Cyclohexyl vs. Cycloheptyl Derivatives

A key structural analog is Benzyl 2-(1-(hydroxymethyl)cyclohexyl)acetate (), which substitutes the cycloheptyl ring with a six-membered cyclohexyl group. Cycloheptyl systems are less conformationally restricted than cyclohexyl rings, which may alter reactivity in ester hydrolysis or enzymatic degradation .

Property Benzyl 2-Cycloheptylacetate Benzyl 2-(1-(Hydroxymethyl)cyclohexyl)acetate
Ring Size 7-membered (cycloheptyl) 6-membered (cyclohexyl)
Molecular Weight (inferred) Higher (~260–280 g/mol) Lower (~250–270 g/mol)
Lipophilicity (logP) Likely higher Moderately high
Commercial Availability Limited data Available via suppliers ()

Functional Group Analogs: Benzyl Esters

Benzyl alcohol derivatives () share the benzyl group, which is metabolized to benzaldehyde and further to benzoic acid in vivo. This compound may follow similar metabolic pathways, releasing benzyl alcohol upon hydrolysis. However, the bulky cycloheptyl group could slow enzymatic cleavage compared to simpler esters like benzyl acetate .

Toxicity Considerations :

  • Benzyl alcohol (metabolite) is associated with respiratory and dermal toxicity in humans ().
  • Cycloheptylacetic acid (hypothetical metabolite) may exhibit distinct toxicity due to its larger hydrophobic structure.

Cycloheptyl-Containing Compounds

Compounds like 2-acetylcycloheptanone and 2-acetyl-2-cyclohepten-1-one () share the cycloheptyl backbone but feature ketone groups instead of esters. These differences significantly alter reactivity:

  • Ketones : Participate in nucleophilic additions (e.g., Grignard reactions).
  • Esters : Undergo hydrolysis or transesterification.
    Synthetically, cycloheptyl esters may require specialized catalysts or conditions due to steric hindrance, unlike smaller cyclic ketones .

Physicochemical Properties

While direct data is scarce, inferences can be made:

  • Solubility : this compound is likely less water-soluble than benzyl alcohol (logP ~1.0) due to its larger hydrophobic domain.
  • Boiling Point : Higher than cyclohexyl analogs (e.g., ~300°C vs. ~280°C for cyclohexyl derivatives), owing to increased molecular weight .

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